molecular formula C23H18O5 B12380779 DH-8P-DB

DH-8P-DB

Cat. No.: B12380779
M. Wt: 374.4 g/mol
InChI Key: CCIHCBLYXNADJC-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DH-8P-DB involves several steps, including the preparation of intermediate compounds and their subsequent reactions. One common synthetic route includes the following steps:

    Preparation of Intermediate Compounds: The synthesis begins with the preparation of intermediate compounds through various chemical reactions, such as condensation and cyclization.

    Formation of this compound: The intermediate compounds are then subjected to further reactions, such as oxidation and reduction, to form this compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions, such as temperature, pressure, and solvent selection, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

DH-8P-DB undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.

    Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound .

Scientific Research Applications

DH-8P-DB has a wide range of scientific research applications, including:

    Chemistry: The compound is used in chemical research to study its reactivity and properties.

    Biology: In biological research, this compound is investigated for its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: The compound’s cytotoxicity against cancer cells makes it a candidate for anticancer drug development.

    Industry: This compound is used in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of DH-8P-DB involves its interaction with molecular targets in cancer cells. The compound exerts its effects by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. It targets specific pathways involved in cancer cell survival and growth, leading to the selective killing of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to DH-8P-DB include other anticancer agents with similar chemical structures and cytotoxic properties. Some examples are:

Uniqueness of this compound

This compound is unique due to its specific chemical structure and its potent cytotoxicity against colon cancer cells. Its ability to selectively target cancer cells while sparing normal cells makes it a promising candidate for further research and development in cancer therapy .

Properties

Molecular Formula

C23H18O5

Molecular Weight

374.4 g/mol

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(E)-2-phenylethenyl]-2,3-dihydrochromen-4-one

InChI

InChI=1S/C23H18O5/c24-16-9-7-15(8-10-16)21-13-20(27)22-19(26)12-18(25)17(23(22)28-21)11-6-14-4-2-1-3-5-14/h1-12,21,24-26H,13H2/b11-6+

InChI Key

CCIHCBLYXNADJC-IZZDOVSWSA-N

Isomeric SMILES

C1C(OC2=C(C(=CC(=C2C1=O)O)O)/C=C/C3=CC=CC=C3)C4=CC=C(C=C4)O

Canonical SMILES

C1C(OC2=C(C(=CC(=C2C1=O)O)O)C=CC3=CC=CC=C3)C4=CC=C(C=C4)O

Origin of Product

United States

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